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This guide provides a comprehensive technical overview of the chemical properties of α-

Hydroxy-γ-butyrolactone (α-OH-GBL), a versatile chiral building block with significant

applications in chemical synthesis and drug development. Designed for researchers, scientists,

and professionals in the field, this document delves into the synthesis, physicochemical

characteristics, spectroscopic signature, reactivity, and analytical methodologies pertinent to

this compound.

Introduction: The Significance of a Chiral Lactone
α-Hydroxy-γ-butyrolactone (CAS No: 19444-84-9), with the IUPAC name 3-hydroxyoxolan-2-

one, is a five-membered lactone ring substituted with a hydroxyl group at the alpha position.[1]

This seemingly simple molecule holds considerable importance due to its chirality, making it a

valuable precursor for the enantioselective synthesis of various complex molecules and active

pharmaceutical ingredients (APIs).[2][3] Its structure is foundational to numerous natural

products and biologically active compounds, driving significant interest in its synthetic

accessibility and chemical behavior.[4]

Notably, the enantiopure forms, (S)- and (R)-α-hydroxy-γ-butyrolactone, serve as critical

starting materials. For instance, (S)-α-hydroxy-γ-butyrolactone is a key intermediate in the

synthesis of L-carnitine, a vital compound in fatty acid metabolism.[2][5][6][7] This guide will

explore the fundamental chemical properties that underpin the utility of α-OH-GBL in such

sophisticated synthetic endeavors.
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Synthesis and Purification: Accessing the Chiral
Core
The synthesis of α-hydroxy-γ-butyrolactone can be achieved through various routes, often with

a focus on controlling the stereochemistry at the α-position. A common and effective method

involves the reduction of an appropriate precursor, such as a derivative of malic acid.[8]

Illustrative Synthesis: From (S)-Malic Acid
A representative synthesis of (S)-α-hydroxy-γ-butyrolactone begins with the readily available

and chiral (S)-malic acid. The process involves the formation of an acid anhydride, followed by

a selective reduction.

Experimental Protocol: Synthesis of (S)-α-Hydroxy-γ-butyrolactone

Anhydride Formation: (S)-Malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to

form the corresponding cyclic anhydride. This step proceeds by nucleophilic acyl

substitution, where the hydroxyl group of the malic acid attacks one of the carbonyl groups of

the other carboxylic acid moiety after activation.

Selective Reduction: The resulting anhydride is then reduced. A metal borohydride, such as

sodium borohydride, in a suitable solvent like tetrahydrofuran (THF) and in the presence of a

Lewis acid catalyst, can be employed for this reduction.[8] The Lewis acid activates the

anhydride towards reduction. The hydride selectively attacks one of the carbonyl groups,

which, after workup, leads to the formation of the lactone.

Acidic Workup and Cyclization: The reaction mixture is treated with an acid, such as

hydrochloric acid, to facilitate the hydrolysis of any remaining borate esters and to ensure the

complete cyclization to the final lactone product.[8]

Purification: The crude product is then purified, typically by vacuum distillation, to yield the

pure α-hydroxy-γ-butyrolactone.

The causality behind this experimental design lies in the strategic use of a chiral starting

material to impart stereochemistry to the final product and the selection of reagents that allow

for the selective transformation of one carboxylic acid group into an alcohol while forming the

lactone ring.
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Physicochemical Properties
The physical and chemical properties of α-hydroxy-γ-butyrolactone are summarized in the table

below. These properties are crucial for its handling, storage, and application in various

chemical reactions.

Property Value Source

Molecular Formula C₄H₆O₃

Molecular Weight 102.09 g/mol

Appearance Viscous liquid

Boiling Point 133 °C at 10 mmHg

Density 1.309 g/mL at 25 °C

Refractive Index (n20/D) 1.468

Solubility Miscible with water

Spectroscopic Characterization
The structural elucidation of α-hydroxy-γ-butyrolactone is confirmed through various

spectroscopic techniques. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of α-hydroxy-γ-butyrolactone typically

exhibits three main signals corresponding to the protons at the α, β, and γ positions of the

lactone ring. The chemical shifts and multiplicities are influenced by the neighboring functional

groups. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can

vary with concentration and solvent.[9]

¹³C NMR (Carbon NMR): The carbon NMR spectrum shows four distinct signals, corresponding

to the carbonyl carbon, the α-carbon bearing the hydroxyl group, and the β and γ carbons of
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the lactone ring.[9][10][11]

Carbon Atom Approximate Chemical Shift (ppm)

Carbonyl (C=O) ~175-180

α-Carbon (C-OH) ~70-75

γ-Carbon (C-O) ~65-70

β-Carbon ~25-30

Infrared (IR) Spectroscopy
The IR spectrum of α-hydroxy-γ-butyrolactone is characterized by strong absorption bands

corresponding to the hydroxyl and carbonyl functional groups.

Functional Group
Approximate Wavenumber
(cm⁻¹)

Description

O-H (hydroxyl) 3200-3600
Broad absorption due to

hydrogen bonding

C=O (lactone carbonyl) 1750-1780 Strong, sharp absorption

C-O (ester) 1000-1300 Stretching vibrations

The presence of both a broad O-H stretch and a strong C=O stretch is a key diagnostic feature

in the IR spectrum of this molecule.[8][12][13]

Mass Spectrometry (MS)
Under electron ionization (EI), α-hydroxy-γ-butyrolactone undergoes characteristic

fragmentation. The molecular ion peak may be weak or absent. Common fragmentation

pathways include the loss of a water molecule (M-18) from the molecular ion, followed by

further fragmentation of the lactone ring.[14][15]
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Chemical Reactivity and Stability
The chemical reactivity of α-hydroxy-γ-butyrolactone is governed by the lactone and hydroxyl

functional groups.

Lactone Ring Opening
Similar to other lactones, α-hydroxy-γ-butyrolactone is susceptible to hydrolysis under both

acidic and basic conditions.

Basic Hydrolysis: In the presence of a base, such as sodium hydroxide, the lactone ring is

readily opened to form the corresponding carboxylate salt of α,γ-dihydroxybutyric acid.[1]

This reaction is generally irreversible.

Acidic Hydrolysis: Under acidic conditions, the lactone exists in equilibrium with the open-

chain α,γ-dihydroxybutyric acid.[1] The position of the equilibrium is dependent on factors

such as pH and temperature.
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Reactions of the Hydroxyl Group
The α-hydroxyl group can undergo typical reactions of alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone, which would result in an α-keto-γ-

butyrolactone.

Stability
α-Hydroxy-γ-butyrolactone is generally stable under neutral conditions. However, its stability is

compromised at extreme pH values due to the potential for lactone hydrolysis. For long-term

storage, it is advisable to keep it in a cool, dry place, protected from strong acids and bases.

Analytical Methodologies
The quantification of α-hydroxy-γ-butyrolactone is typically achieved using chromatographic

techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-

Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like α-hydroxy-γ-butyrolactone.

Experimental Protocol: GC-MS Analysis

Sample Preparation: The sample containing α-hydroxy-γ-butyrolactone is dissolved in a

suitable organic solvent (e.g., dichloromethane or ethyl acetate). For complex matrices, a

liquid-liquid extraction may be necessary to isolate the analyte.

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak

shape, the hydroxyl group can be derivatized, for example, by silylation with a reagent like

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Injection: A small volume of the prepared sample is injected into the GC.

Separation: The separation is typically performed on a non-polar or medium-polarity capillary

column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is

used to elute the compounds.

Detection: The mass spectrometer is operated in either full scan mode for identification or

selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16]

High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be

used for the direct analysis of α-hydroxy-γ-butyrolactone without derivatization.

Experimental Protocol: HPLC Analysis

Sample Preparation: The sample is dissolved in the mobile phase.

Separation: A reversed-phase column (e.g., C18) is commonly used with a mobile phase

consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often

with a small amount of acid (e.g., formic acid) to improve peak shape.

Detection: Detection can be achieved using a UV detector (if the molecule has a

chromophore or is derivatized with one) or, more universally, with a mass spectrometer (LC-

MS) for high sensitivity and specificity.

Role in Asymmetric Synthesis
The primary value of α-hydroxy-γ-butyrolactone lies in its utility as a chiral building block. The

enantiomerically pure forms are versatile starting materials for the synthesis of a wide range of

complex molecules.
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As previously mentioned, a prominent example is the synthesis of L-carnitine from (S)-α-

hydroxy-γ-butyrolactone.[2][5][7] The synthesis involves the activation of the hydroxyl group,

followed by nucleophilic substitution with trimethylamine.[6] This transformation highlights the

importance of α-hydroxy-γ-butyrolactone as a source of chirality in the synthesis of biologically

important molecules.

Conclusion
α-Hydroxy-γ-butyrolactone is a fundamentally important chiral molecule with a rich chemistry

that enables its use in a wide array of synthetic applications. A thorough understanding of its

synthesis, physicochemical properties, spectroscopic characteristics, and reactivity is essential

for its effective utilization in research and development. This guide has provided a

comprehensive overview of these key chemical properties, offering valuable insights for

scientists and professionals working with this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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